molecular formula C13H21N3O3 B1376936 tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate CAS No. 1251014-69-3

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate

Cat. No.: B1376936
CAS No.: 1251014-69-3
M. Wt: 267.32 g/mol
InChI Key: NHLCFNNJLKGBEP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate is a complex organic compound with the molecular formula C13H21N3O3. This compound is characterized by its unique imidazo-diazepine structure, which is a fusion of imidazole and diazepine rings.

Preparation Methods

The synthesis of tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazo-diazepine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo-diazepine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate can be compared with other similar compounds, such as:

    1-Hydroxymethyl-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid: Lacks the tert-butyl ester group.

    6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester: Lacks the hydroxymethyl group.

    1-Hydroxymethyl-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester: Lacks the dihydro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C13H21N3O3
  • Molecular Weight: 267.33 g/mol
  • CAS Number: 1251017-49-8
  • MDL Number: MFCD17017162

The compound features a complex imidazo[1,5-a][1,4]diazepine structure, which is known for various biological activities, including potential neuroactive and anti-inflammatory properties.

Research indicates that compounds within the imidazo[1,5-a][1,4]diazepine class exhibit activity at the GABA(A) receptor sites. Specifically, This compound has been evaluated for its role as a GABA(A) alpha5 inverse agonist. This suggests potential applications in cognitive enhancement due to modulation of neurotransmitter systems in the central nervous system (CNS) .

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in LPS-stimulated BV2 mouse brain microglial cells. This inhibition is significant as excessive NO production is associated with neuroinflammation . The results from these studies are summarized in Table 1.

CompoundCell Viability (%)NO Production Inhibition (%)
Daidzein106.63 ± 2.1834.79 ± 2.43
Formononetin84.83 ± 5.5972.70 ± 4.64
tert-Butyl Compound63.07 ± 4.1529.09 ± 1.95

Study on Cognitive Enhancement

A study published in PubMed highlighted the discovery of several novel imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepines that were found to be potent GABA(A) alpha5 inverse agonists with implications for cognitive enhancement . The study suggests that similar compounds could yield beneficial effects in treating cognitive disorders.

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, several benzodiazepine derivatives were synthesized and evaluated for their ability to inhibit NO production in microglial cells . The findings indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional compounds like daidzein and formononetin.

Pharmacological Studies

Ongoing pharmacological evaluations are being conducted to further understand the therapeutic potential of this compound and its derivatives. These studies aim to elucidate the pharmacokinetics and dynamics associated with their use in clinical settings.

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-4-6-16-9-14-10(8-17)11(16)7-15/h9,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCFNNJLKGBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Reactant of Route 2
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Reactant of Route 4
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Reactant of Route 5
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Reactant of Route 6
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate

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